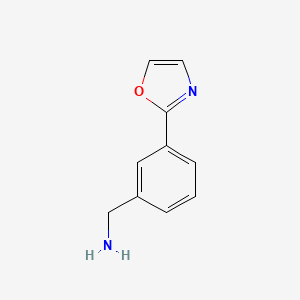
Benzenemethanamine, 3-(2-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-(2-oxazolyl)- typically involves the formation of the oxazole ring followed by its attachment to the benzenemethanamine moiety. One common method involves the condensation of appropriately substituted isonitriles with carbonyl compounds, followed by silylation of the resulting alcohol to afford substituted oxazoles . Another method involves the metal-catalyzed synthesis of oxazoles, which can be achieved through various bond disconnections .
Industrial Production Methods
Industrial production methods for Benzenemethanamine, 3-(2-oxazolyl)- often focus on optimizing yield and purity while minimizing side reactions. One such method involves the use of metal-mediated synthesis, which has been shown to be effective in producing high-purity oxazole derivatives . The reaction conditions are typically mild, and the process is designed to be environmentally friendly and safe for operators .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 3-(2-oxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to form a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. For example, Zn(OTf)2 is often used as a catalyst in the condensation reactions to form oxazoles . Reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives are of interest for their potential biological and chemical properties .
Applications De Recherche Scientifique
Benzenemethanamine, 3-(2-oxazolyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzenemethanamine, 3-(2-oxazolyl)- involves its interaction with various molecular targets and pathways. The oxazole ring can interact with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific derivative and its functional groups .
Comparaison Avec Des Composés Similaires
Benzenemethanamine, 3-(2-oxazolyl)- can be compared with other similar compounds, such as:
Oxazole: A simpler compound with a similar oxazole ring structure.
Benzoxazole: Contains both a benzene and an oxazole ring, similar to Benzenemethanamine, 3-(2-oxazolyl)-.
Oxazoline: Another five-membered heterocyclic compound with one nitrogen and one oxygen atom.
The uniqueness of Benzenemethanamine, 3-(2-oxazolyl)- lies in its specific combination of the oxazole and benzene rings, which imparts unique chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
[3-(1,3-oxazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,7,11H2 |
Clé InChI |
DNICQJDLNHBNCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NC=CO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


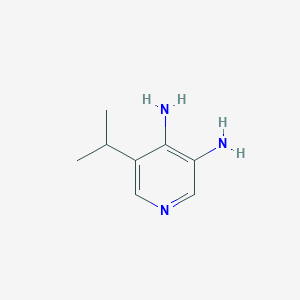
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
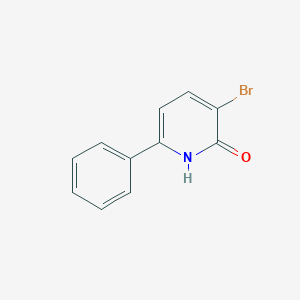

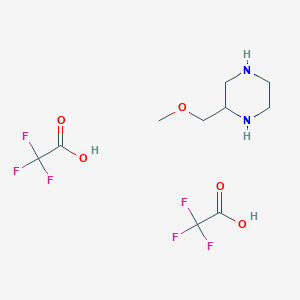
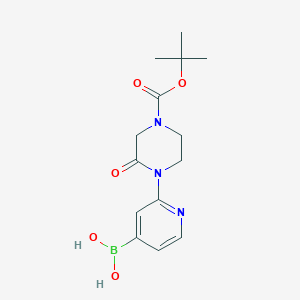
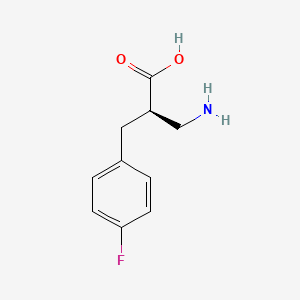
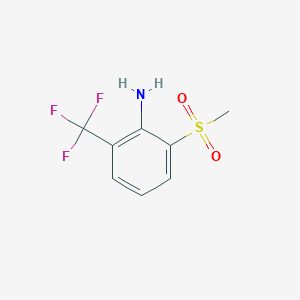
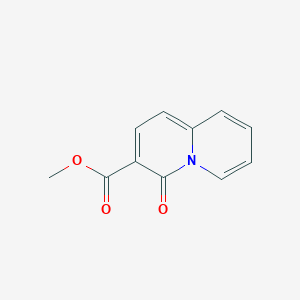
![[2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)
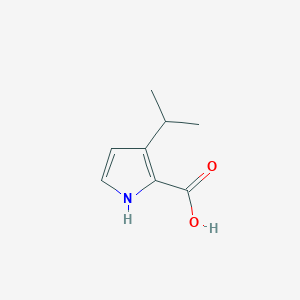

![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)

